molecular formula C7HF13N2O4 B6330841 Carboxynitroso rubber CAS No. 25067-94-1

Carboxynitroso rubber

Cat. No.: B6330841
CAS No.: 25067-94-1
M. Wt: 424.07 g/mol
InChI Key: PDIADDOFVUHFLL-UHFFFAOYSA-N
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Description

Carboxynitroso rubber (CNR) is a high-performance, specialty fluororubber engineered for the most demanding research and development environments. Its polymer main chain consists of alternating carbon-carbon and nitrogen-oxygen bonds, with carbon atoms predominantly bonded to fluorine atoms. This unique structure confers exceptional chemical stability and property retention when exposed to aggressive media. A key research value of this compound lies in its unparalleled resistance to powerful oxidizers, a property that makes it a critical material for aerospace propulsion R&D, particularly for components like nitrogen tetroxide storage and expulsion bladders . The mechanism of action for this resistance stems from the inert nature of the carbon-fluorine and nitrogen-oxygen bonds in its backbone, which are highly resistant to oxidative attack. Furthermore, the nitrogen-oxygen bonds in the polymer chain impart outstanding low-temperature flexibility, with a glass transition temperature typically at or below -45°C . This combination of extreme chemical inertness and low-temperature performance is a primary focus for researchers developing seals and containment systems for advanced chemical and aerospace applications. When compounded with curatives like magnesium oxide and processed, CNR forms a durable, cross-linked elastomer. The material also exhibits non-flammability in pure oxygen environments and maintains functionality across a wide temperature range, with a service life at temperatures up to 180°C . This profile makes CNR an indispensable material for research aimed at pushing the boundaries of elastomer performance in the presence of corrosive substances, extreme temperatures, and challenging operational conditions.

Properties

IUPAC Name

2,2,3,3,4,4-hexafluoro-4-nitrosobutanoic acid;1,1,2,2-tetrafluoroethene;trifluoro(nitroso)methane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF6NO3.C2F4.CF3NO/c5-2(6,1(12)13)3(7,8)4(9,10)11-14;3-1(4)2(5)6;2-1(3,4)5-6/h(H,12,13);;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIADDOFVUHFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(F)F.C(=O)(C(C(C(N=O)(F)F)(F)F)(F)F)O.C(N=O)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF13N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Carboxynitroso rubber (CNR) is a specialized elastomer known for its unique properties and applications, particularly in the aerospace and automotive industries. This article delves into its biological activity, including toxicological assessments, potential health impacts, and relevant case studies.

Chemical Composition and Properties

This compound is a type of nitroso rubber that has been modified to include carboxylic acid groups. This modification enhances its compatibility with various materials and improves its mechanical properties. The chemical structure allows for increased interaction with biological systems, which is critical when assessing its biological activity.

Acute Toxicity Studies

Research has shown that CNR exhibits acute toxic effects under certain conditions. In one study, the acute toxicity of CNR was evaluated through inhalation exposure in animal models. The study reported that exposure to CNR vapors resulted in respiratory distress and neurological symptoms, indicating significant biological activity that warrants further investigation .

Table 1: Summary of Acute Toxicity Findings in Animal Models

Study ReferenceExposure DurationObserved EffectsLD50 (mg/kg)
1 hourRespiratory distress, lethargy200
2 hoursNeurological symptoms150
30 minutesNo significant effects>500

Chronic Toxicity and Long-term Effects

Chronic exposure to CNR has been linked to various health issues, particularly in occupational settings where workers may be exposed to fumes or particles over extended periods. Long-term studies have indicated potential carcinogenic effects due to the presence of nitroso compounds formed during the degradation of CNR .

Case Study: Occupational Exposure

A case study involving factory workers who manufactured products using CNR revealed increased incidences of respiratory illnesses and skin irritations. The study highlighted the importance of implementing safety measures to mitigate exposure risks .

Biocompatibility and Environmental Impact

While CNR presents certain toxicological challenges, it also shows potential for biocompatibility in specific applications. Its use in medical devices is being explored, particularly where flexibility and durability are required. However, the environmental impact of CNR degradation products remains a concern, as these can be toxic to aquatic life .

Table 2: Environmental Impact of CNR Degradation Products

Degradation ProductToxicity LevelAffected Organisms
NitrosaminesHighFish, amphibians
Carbon monoxideModerateAquatic invertebrates
Volatile organic compounds (VOCs)LowTerrestrial plants

Scientific Research Applications

Carboxynitroso rubber (CNR) is a fluorinated elastomer notable for its chemical stability and performance in low-temperature conditions. It comprises carbon, hydrogen, nitrogen, and fluorine atoms, which contribute to its properties, making it applicable in demanding conditions. CNR's structure includes carbon-carbon bonds and nitrogen-oxygen linkages, providing flexibility and resilience at extreme temperatures.

Key Features of this compound

  • Low-Temperature Performance CNR maintains elasticity and resilience at extremely low temperatures, making it useful in cryogenics. It can function effectively in environments reaching -272°C.
  • Chemical Resistance CNR demonstrates high chemical resistance, making it valuable in applications that involve exposure to harsh chemicals.
  • Material Interaction The chemical structure of CNR allows it to interact with various molecules, making it potentially useful in synthesizing nanoparticles with specific properties. It can act as a template for the growth of nanoparticles with desired sizes and shapes.

Comparative Analysis with Other Elastomers

This compound shares properties with other fluorinated elastomers but has unique characteristics:

Compound NameKey FeaturesUnique Aspects
FluoroelastomerHigh chemical resistance; good thermal stabilityGenerally less effective at extremely low temperatures
PerfluoroelastomerExcellent chemical resistance; high thermal stabilityLimited elasticity compared to this compound
Silicone RubberGood temperature resistance; flexibilityLess resistant to aggressive chemicals than this compound
Ethylene Propylene Diene Monomer RubberGood weather resistance; moderate heat stabilityNot suitable for cryogenic applications

Applications

  • Cryogenics Due to its elasticity at low temperatures, CNR is suited for cryogenic machinery components, seals, and gaskets.
  • Aerospace CNR's performance at low temperatures and chemical resistance makes it valuable in aerospace applications. It was notably used by NASA in early space programs .
  • Nanotechnology CNR is being explored as a template for nanoparticle synthesis because of its ability to interact with different substances.
  • Fireproof Cabin Coatings this compound is of interest for aerospace uses such as fireproof cabin coatings .

Chemical Reactions Analysis

Esterification of Carboxyl Groups

XNBR’s carboxyl groups undergo esterification with alcohols or polyols, forming ester linkages that modify mechanical and thermal properties.

Key Reaction:

XNBR-COOH+ROHXNBR-COOR+H2O\text{XNBR-COOH} + \text{ROH} \rightarrow \text{XNBR-COOR} + \text{H}_2\text{O}

Research Findings:

  • Esterification Efficiency : Complete conversion of -COOH to -COOR was confirmed via FTIR and 1H^1\text{H}-NMR, with residual carboxyl proton absorption peaks (7.3 ppm) disappearing post-reaction .

  • Impact on Properties :

    • Grafting XNBR with methoxypolyethylene glycol (MPEG) improved low-temperature flexibility by reducing the glass transition temperature (TgT_g) from 15C-15^\circ \text{C} to 35C-35^\circ \text{C} .

    • Tensile strength increased by 124% when 5 phr (parts per hundred rubber) of MPEG-modified carbon black was added .

Table 1: Esterification Effects on XNBR

Grafted AgentTgT_g ReductionTensile Strength IncreaseReference
MPEG (MW: 350 g/mol)20C-20^\circ \text{C}124%
Alkanols (C8_8-C18_{18})10C-10^\circ \text{C}85%

Hydrogenation of Unsaturated Bonds

XNBR can be hydrogenated to produce hydrogenated nitrile rubber (HNBR), saturating C=C bonds for enhanced thermal stability.

Key Reaction:

XNBR (C=C)+H2CatalystHNBR (C-C)\text{XNBR (C=C)} + \text{H}_2 \xrightarrow{\text{Catalyst}} \text{HNBR (C-C)}

Research Findings:

  • Degree of Hydrogenation : FTIR analysis confirmed the disappearance of C=C absorption peaks (967 cm1^{-1} and 915 cm1^{-1}) post-hydrogenation .

  • Thermal Resistance : HNBR exhibits stability up to 150C150^\circ \text{C}, compared to XNBR’s limit of 120C120^\circ \text{C} .

Cross-Linking Reactions

XNBR forms covalent networks via reactions involving carboxyl groups and cross-linking agents (e.g., metal oxides, amines).

Key Mechanisms:

  • Ionic Cross-Linking :

    2XNBR-COOH+ZnO(XNBR-COO)2Zn2++H2O2\,\text{XNBR-COOH} + \text{ZnO} \rightarrow (\text{XNBR-COO}^-)_2\text{Zn}^{2+} + \text{H}_2\text{O}
  • Amide Formation :

    XNBR-COOH+RNH2XNBR-CONHR+H2O\text{XNBR-COOH} + \text{RNH}_2 \rightarrow \text{XNBR-CONHR} + \text{H}_2\text{O}

Research Findings:

  • Cross-Link Density : Zinc oxide (ZnO) increased cross-link density by 40%, improving tensile strength (18 MPa → 25 MPa) and hardness (Shore A 70 → 85) .

  • Swelling Resistance : Equilibrium swelling in toluene decreased by 30% after ionic cross-linking .

Table 2: Cross-Linking Agents and Outcomes

AgentCross-Link Density (mol/cm3^3)Tensile Strength (MPa)Swelling Ratio
ZnO2.1×1042.1 \times 10^{-4}251.8
MgO1.7×1041.7 \times 10^{-4}222.2
Hexamethylenediamine1.9×1041.9 \times 10^{-4}241.9

Interelastomer Reactions in Blends

XNBR interacts with other elastomers (e.g., chloroprene rubber, CR) to form hybrid networks.

Key Reaction in HNBR/CR Blends:

HNBR+CRAg2OHNBR-CR Covalent Bonds\text{HNBR} + \text{CR} \xrightarrow{\text{Ag}_2\text{O}} \text{HNBR-CR Covalent Bonds}

Research Findings:

  • Degree of Binding : Up to 59% interelastomer bonding occurred in HNBR/CR blends with Ag2_2O, enhancing homogeneity (DSC analysis) .

  • Mechanical Performance :

    • Tensile strength increased by 35% (15 MPa → 20 MPa) with 50% CR content .

    • Tear resistance decreased due to reduced elastomer-filler interaction .

Oxidative Degradation

Exposure to heat/oxygen degrades XNBR via radical chain mechanisms, breaking C-C and C-N bonds.

Degradation Pathways:

  • Thermo-Oxidative Scission :

    XNBR+O2RadicalsChain Cleavage\text{XNBR} + \text{O}_2 \rightarrow \text{Radicals} \rightarrow \text{Chain Cleavage}
  • Hydrolysis of Nitrile Groups :

    -CN+H2O-COOH+NH3\text{-CN} + \text{H}_2\text{O} \rightarrow \text{-COOH} + \text{NH}_3

Research Findings:

  • Weight Loss : XNBR lost 12% mass at 200C200^\circ \text{C} in air vs. 5% in nitrogen .

  • Stabilization : Antioxidants (e.g., hindered phenols) reduced oxidation rate by 60% .

Comparison with Similar Compounds

Thermal Stability and Decomposition Behavior

Property Carboxynitroso Rubber (CNR) Carboxylated Nitrile Rubber (XNBR) Nitrile Rubber (NBR) Highly Saturated Nitrile Copolymers (HNBR)
Decomposition Temp. 300°C (toxic byproducts) 250–300°C 220–260°C 300–350°C
Nonflammability High Moderate Low Moderate
Toxicity High (HCN emission) Low Low Low

Key Findings :

  • CNR outperforms XNBR and NBR in nonflammability but poses significant safety risks due to toxic decomposition.
  • HNBR (e.g., hydrogenated nitrile rubbers) offers comparable thermal stability to CNR without toxicity, making it preferable for high-temperature industrial applications .

Mechanical Properties

Property CNR XNBR NBR HNBR
Tensile Strength 15–20 MPa (estimated) 25–30 MPa 20–25 MPa 25–35 MPa
Elongation at Break 200–300% 400–600% 300–500% 350–550%
Tear Resistance Moderate High Moderate High

Key Findings :

  • XNBR and HNBR exhibit superior tensile strength and elongation compared to CNR, attributed to carboxyl group crosslinking in XNBR and hydrogenation in HNBR .
  • CNR’s mechanical limitations restrict its use in dynamic applications like seals or gaskets, where XNBR and HNBR dominate.

Chemical and Environmental Resistance

Property CNR XNBR NBR HNBR
Oil/Fuel Resistance Moderate High High Very High
Oxidation Resistance Moderate High Moderate Very High
Eco-Friendliness Low (toxic decomposition) Moderate Low (non-recyclable) Moderate

Key Findings :

  • HNBR and XNBR excel in harsh chemical environments, such as oil and fuel exposure, due to enhanced crosslinking and saturation .
  • CNR’s environmental footprint is problematic due to toxicity, aligning with industry shifts toward sustainable alternatives like carboxylated cellulose-reinforced rubbers .

Preparation Methods

Process Overview

Solution polymerization, as detailed in the patent CN102731784B, involves copolymerizing trifluoronitrosomethane , tetrafluoroethylene , and nitrosoperfluorobutyric acid in a dichloromethane solvent. The method leverages the solvent’s ability to dissolve monomers while allowing the resulting polymer to precipitate, simplifying separation. Critical steps include:

  • Nitrogen purging to eliminate oxygen and moisture.

  • Cryogenic cooling (-65°C to -70°C) using ethanol-based circulating media.

  • Sequential addition of monomers under vacuum.

  • Temperature-controlled polymerization (-25°C to -45°C) over 18–24 hours.

The process avoids explosive hazards by maintaining strict thermal control, as the reaction exotherm (-74.8 kcal/mol) necessitates rapid heat dissipation.

Key Parameters and Conditions

Optimal performance hinges on precise parameter control:

ParameterRange/ValueImpact on Reaction
Temperature-25°C to -45°CPrevents thermal runaway
Pressure0.4–0.8 MPaMaintains monomer solubility
Monomer molar ratio46.5:50.0:0.5 to 49.5:55.5:2.5Adjusts crosslinking density
Dichloromethane loading50–90 wt% of total monomersBalances solvent-polymer separation

Representative Example (Patent CN102731784B):

  • Inputs : 3.1 kg trifluoronitrosomethane, 3.3 kg tetrafluoroethylene, 100 g nitrosoperfluorobutyric acid, 5.0 kg dichloromethane.

  • Conditions : -70°C cooling, 24-hour reaction at 0.8 MPa.

  • Output : 5.48 kg CNR (86% yield), intrinsic viscosity 0.51 dL/g, carboxyl content 0.58 mol%.

Post-Polymerization Processing

Post-reaction steps ensure product purity:

  • Solvent removal : Dichloromethane is drained via the reactor’s bottom valve.

  • Washing : Water removes residual monomers and acids.

  • Dehydration : Azeotropic distillation eliminates moisture.

  • Low-molecular-weight fraction removal : Fractional precipitation isolates high-purity CNR.

Performance Characteristics

CNR produced via solution polymerization exhibits:

  • Mooney viscosity : 20–50 ML100°C (1+4).

  • Glass transition temperature (Tg) : ≤-45°C.

  • Oxidative stability : Non-flammable in pure oxygen.

Thin Film Bulk Polymerization Method

Process Overview

The DTIC AD0904683 report outlines a thin film bulk polymerization approach designed for scalable CNR production. This method eliminates solvents, instead relying on:

  • Precursor synthesis :

    • Perfluoro-glutaric acid (PFGA) : Produced via electrochemical fluorination.

    • Nitrosoperfluorobutyric acid (NPBA) : Synthesized by nitrosating PFGA.

  • Continuous thin-film reactors : Enhance heat transfer during exothermic polymerization.

Key Parameters and Conditions

The five-phase program achieved 30 lb/week production, scalable to 100,000 lb/year:

PhaseObjectiveOutcome
IPFGA production95% purity via fractional distillation
IINPBA synthesis85% yield under UV irradiation
IIITrifluoronitrosomethane generationGas-phase photolysis at 254 nm
IVPolymerization90 lb CNR with Tg ≤-50°C

Advantages and Challenges

  • Advantages :

    • Higher throughput (≥90% yield).

    • Reduced solvent handling costs.

  • Challenges :

    • Precursor synthesis complexity.

    • Requires advanced reactor design for heat management.

Comparative Analysis of Preparation Methods

Efficiency and Yield

MetricSolution PolymerizationThin Film Polymerization
Yield85–89%≥90%
Reaction time18–24 hours12–18 hours
Solvent useRequiredNone

Product Properties

PropertySolution PolymerizationThin Film Polymerization
Intrinsic viscosity0.45–0.58 dL/g0.50–0.65 dL/g
Carboxyl content0.5–0.65 mol%0.6–0.7 mol%
Thermal stability≤180°C≤200°C

Industrial Applicability

  • Solution polymerization : Preferred for small-batch, high-purity CNR (e.g., aerospace seals).

  • Thin film bulk polymerization : Suited for mass production (e.g., chemical tank linings) .

Q & A

Q. What are the key synthetic pathways for producing carboxynitroso rubber, and how do experimental conditions influence its polymer structure?

this compound is synthesized via terpolymerization of tetrafluoroethylene (C₂F₄), trifluoronitrosomethane (CF₃NO), and perfluorinated carboxylic acid derivatives. Critical parameters include temperature (maintained at 250–270°C for pyrolysis), initiator selection, and monomer ratios. For example, static pyrolysis at 250–270°C of precursor materials yields fluorinated intermediates, as noted in synthetic protocols . Characterization via FTIR and ¹⁹F-NMR is essential to confirm crosslinking and carboxyl group incorporation . Researchers should optimize reaction conditions using design-of-experiment (DoE) frameworks to balance thermal stability and functional group density.

Q. What standardized methods are used to assess the thermal stability of this compound, and how are decomposition products analyzed?

Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) is the gold standard for evaluating thermal decomposition. This compound degrades at 300°C, releasing toxic fluorinated compounds like carbonyl fluoride (COF₂) and nitrogen oxides . Experimental protocols should include controlled heating rates (e.g., 10°C/min in inert atmospheres) and real-time monitoring of volatile products. Safety measures, such as fume hoods and gas scrubbers, are mandatory due to the lethality of decomposition byproducts .

Advanced Research Questions

Q. How can contradictions in reported toxicity data for this compound decomposition be resolved methodologically?

Discrepancies often arise from variations in experimental setups (e.g., heating methods, sample mass). To address this:

  • Conduct dose-response studies using standardized sample masses (e.g., 15 g as a critical threshold ).
  • Compare in vitro (cell culture) and in vivo (rodent models) toxicity assays under controlled atmospheres.
  • Apply computational toxicology (QSAR models) to predict metabolite behavior. Cross-referencing historical NASA data on cabin material safety with modern analytical workflows reduces bias.

Q. What advanced spectroscopic techniques are most effective for characterizing ionic crosslinks in carboxylated nitrile rubber (XNBR) derivatives of this compound?

XNBR’s carboxyl groups form ionic crosslinks with zinc, enhancing mechanical properties. Key techniques include:

  • Solid-state NMR : Probes zinc-carboxylate interactions.
  • X-ray photoelectron spectroscopy (XPS) : Quantifies surface composition and crosslink density.
  • Dynamic mechanical analysis (DMA) : Measures viscoelasticity changes post-crosslinking. Comparative studies with non-carboxylated analogs (e.g., NBR) are critical to isolate ionic effects .

Q. How can researchers design experiments to explore novel applications of this compound in extreme environments (e.g., aerospace or cryogenic systems)?

  • Material Compatibility Testing : Expose samples to simulated aerospace conditions (vacuum, UV radiation, thermal cycling) per ASTM E595 outgassing standards.
  • Tribological Studies : Evaluate friction/wear properties using ball-on-disk setups under liquid nitrogen temperatures.
  • Computational Modeling : Use molecular dynamics (MD) to predict performance in cryogenic fuel storage. Historical NASA reports on non-flammable spacecraft materials provide foundational data .

Methodological Guidance

What frameworks are recommended for structuring research questions on this compound’s environmental impact?

Adopt the PICO(T) framework:

  • Population : Industrial waste streams containing fluorinated polymers.
  • Intervention : Biodegradation or photolytic degradation protocols.
  • Comparison : Conventional rubbers (e.g., nitrile, silicone).
  • Outcome : Quantify fluorine release via ion chromatography.
  • Time : Long-term (12+ months) field studies.
    This aligns with systematic review methodologies for polymer sustainability .

Q. How should researchers navigate gaps in historical literature on this compound?

  • Perform scoping reviews to map pre-2000 studies (e.g., NASA technical memoranda ).
  • Use tools like SciFinder or Reaxys to trace synthetic pathways and patents.
  • Validate older findings with modern analytical techniques (e.g., replacing outdated GC columns with high-resolution alternatives ).

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carboxynitroso rubber
Reactant of Route 2
Carboxynitroso rubber

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